molecular formula C10H19ClN2O4 B587633 (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride CAS No. 147529-99-5

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Cat. No. B587633
CAS RN: 147529-99-5
M. Wt: 266.722
InChI Key: OEQCNVUALLMGRI-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride” is an organic compound. It’s a derivative of amino acids, which are the basic building blocks of proteins . This compound can be used as an important organic intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of this compound could involve reactions of amines with carbonyl compounds. The characteristic pattern of many reactions of the carbonyl group begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various physical and chemical parameters. Multivariate statistical analyses can be applied to these parameters to obtain a comprehensive understanding of the structure .


Chemical Reactions Analysis

The reaction of this compound with other substances could involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various parameters. These parameters include the molecular weight, theoretical pI, amino acid composition, atomic composition, and others .

Scientific Research Applications

Animal Nutrition and Feed Supplements

6-N-Alloc-L-lysine plays a crucial role in animal nutrition. As an essential amino acid, it is a key component in animal feed, particularly for poultry and livestock. It helps in promoting growth and maintaining a balanced diet for animals. The compound is used to enrich cereal-based feeds, which are typically deficient in lysine, ensuring that the animals receive all the necessary amino acids for proper development .

Pharmaceuticals and Therapeutics

In the pharmaceutical industry, 6-N-Alloc-L-lysine is utilized for its therapeutic properties. It has been studied for its potential in overcoming Angina pectoris by aiding in arterial cleansing. Additionally, it is being explored for its role in cancer prevention and as a supplement for enhancing calcium absorption, which is vital for bone health. Its importance in antibody production also makes it a candidate for immune system-related therapies .

Collagen Synthesis and Musculature

The amino acid is involved in collagen synthesis, working alongside arginine. Collagen is essential for healthy skin, tendons, and ligaments. The high proportion of lysine and arginine in histone nucleoprotein suggests its significance in DNA packaging and gene regulation. Moreover, 6-N-Alloc-L-lysine contributes to muscle development and is an integral part of the musculature, playing a role in muscle repair and recovery .

Microbial Fermentation

6-N-Alloc-L-lysine is produced through microbial fermentation, using various bacterial species such as Corynebacterium glutamicum and Escherichia coli. This process is crucial for industrial production, where lysine salts are generated in large quantities. The fermentation process has been optimized for stability and productivity, making it a sustainable method for producing this essential amino acid .

Biopolymer Production

The compound serves as a monomer for the production of ε-poly-L-lysine (ε-PL), a biopolymer with broad applications due to its biodegradability, water solubility, and non-toxicity. ε-PL is known for its antimicrobial properties and is used in food preservation, medicine, and clinical chemistry. It is also being explored for use in electronics due to its unique physicochemical properties .

Food Technology

In food technology, 6-N-Alloc-L-lysine’s derivative ε-PL is used as a natural preservative due to its ability to inhibit a wide range of food-borne pathogens. Its application extends to improving food safety and shelf life, making it a valuable addition to the food industry. The compound’s role in food technology highlights its versatility and the potential for further innovative uses .

properties

IUPAC Name

(2S)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQCNVUALLMGRI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674204
Record name N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

CAS RN

147529-99-5
Record name N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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